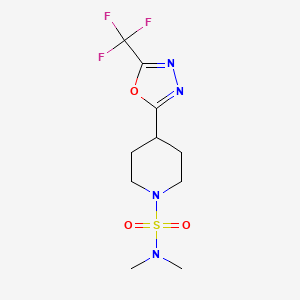

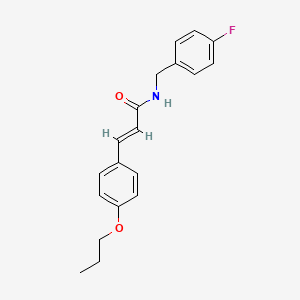

5-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

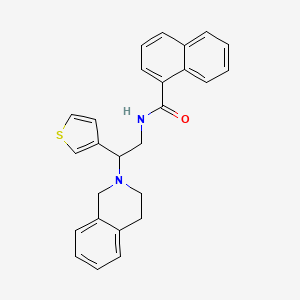

The compound “5-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a pyrazine ring, a sulfamoyl group, and a methoxybenzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazine rings, as well as the sulfamoyl and methoxybenzamide groups. The arrangement of these groups in the molecule could have significant effects on its properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions, and the amide group can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including the compound , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into medicinal chemistry has led to the development of numerous innovative antibacterial agents. These compounds are crucial in the fight against microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .

Antifungal Applications

The furan moiety present in the compound has shown promising results in antifungal applications. Research indicates that furan derivatives can inhibit the growth of yeast-like fungi, such as Candida albicans, at certain concentrations. This opens up possibilities for the compound to be used in the treatment of fungal infections, which are a significant concern in immunocompromised patients .

Anti-Inflammatory and Analgesic Effects

Compounds containing furan rings have been reported to exhibit anti-inflammatory and analgesic effects. These properties make them potential candidates for the development of new pain relief medications. The compound’s ability to modulate inflammatory responses could be beneficial in treating chronic inflammatory diseases .

Anticancer Potential

Furan derivatives have been explored for their anticancer potential. The structural complexity and reactivity of the furan ring allow for interactions with various biological targets, which can be exploited in cancer therapy. The compound’s mechanism of action in this context would need to be studied further to determine its efficacy and safety in oncological applications .

Antiviral Properties

The furan ring is also associated with antiviral properties. Compounds with this structure have been used in the treatment of viral infections. The compound “5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide” could potentially be investigated for its effectiveness against specific viruses, contributing to the development of new antiviral drugs .

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of diverse medicinal agents. The furan ring, in particular, is a versatile moiety that can be transformed into a wide range of pharmacologically active compounds, making it valuable in drug discovery and development .

Orientations Futures

Propriétés

IUPAC Name |

5-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIDEZIDLUJGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride](/img/structure/B2882293.png)

![4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2882296.png)

![ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2882301.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2882304.png)